molecular formula C34H47N5O12 B12803541 1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester CAS No. 117833-65-5

1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester

Cat. No.: B12803541
CAS No.: 117833-65-5
M. Wt: 717.8 g/mol
InChI Key: FJVGXZUTEIYMAO-JFLMFJNZSA-N
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Description

1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester is a synthetic derivative of the endogenous opioid peptide, neoendorphin. Neoendorphins are a group of opioid peptides derived from the proteolytic cleavage of prodynorphin. These peptides are known for their role in pain modulation and other physiological functions .

Preparation Methods

The synthesis of 1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester involves several steps:

Chemical Reactions Analysis

1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the activation of intracellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the extracellular signal-regulated kinases (ERK) pathway. This results in the modulation of pain perception and other physiological responses .

Comparison with Similar Compounds

1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its glycosylation, which enhances its stability and solubility, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

117833-65-5

Molecular Formula

C34H47N5O12

Molecular Weight

717.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C34H47N5O12/c1-18(2)12-24(33(49)51-34-30(46)29(45)28(44)25(17-40)50-34)39-32(48)23(14-19-6-4-3-5-7-19)38-27(43)16-36-26(42)15-37-31(47)22(35)13-20-8-10-21(41)11-9-20/h3-11,18,22-25,28-30,34,40-41,44-46H,12-17,35H2,1-2H3,(H,36,42)(H,37,47)(H,38,43)(H,39,48)/t22-,23-,24-,25+,28+,29-,30+,34-/m0/s1

InChI Key

FJVGXZUTEIYMAO-JFLMFJNZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)CC(C(=O)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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